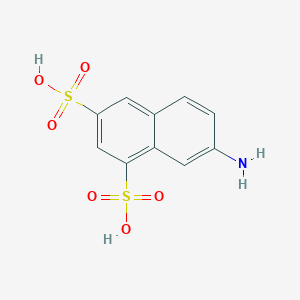

7-Amino-1,3-naphthalenedisulfonic acid

説明

Historical Context and Evolution of Naphthalene (B1677914) Sulfonic Acid Research

The study of naphthalene sulfonic acids has a rich history rooted in the development of synthetic organic chemistry. The sulfonation of naphthalene, the parent hydrocarbon, is a foundational reaction that gives rise to a variety of sulfonic acid derivatives. The conditions of this reaction, particularly temperature, are critical in determining the isomeric products formed. researchgate.net For instance, sulfonation at lower temperatures tends to produce α-naphthalene sulfonic acids, while higher temperatures favor the formation of the more stable β-isomers. researchgate.net

The industrial significance of these compounds emerged in the early 20th century. Polynaphthalene sulfonates, which are condensates of naphthalene sulfonic acid and formaldehyde, were first developed in the 1930s by IG Farben in Germany. hardtchemical.com Initially, their applications were concentrated in the leather and textile industries, where they served as tanning agents and as dispersants for dyes. hardtchemical.com Their utility later expanded into the production of synthetic rubber. hardtchemical.com

A pivotal moment in the application of naphthalene sulfonic acids came in the 1960s when the Japanese company Kao pioneered their use as a superplasticizer in concrete. hardtchemical.com This innovation, which involved using the product to reduce the amount of water needed in concrete mixtures, marked a significant expansion in the application of these chemicals. hardtchemical.com Research has also delved into the production of naphthalene disulfonic acids, which are valuable intermediates for creating condensation polymers. google.com The sulfonation of naphthalene at temperatures above 120°C results in a predominance of the 2,6- and 2,7-isomers of naphthalene disulfonic acids. google.com

Academic Significance and Research Trajectories of Aminonaphthalenedisulfonic Acids

Aminonaphthalenedisulfonic acids, including 7-amino-1,3-naphthalenedisulfonic acid, represent a crucial class of compounds in various scientific and industrial fields. A primary area of their application is in the synthesis of azo dyes. These dyes are known for their vibrant colors and are widely used in the textile and food industries. The amino and sulfonic acid groups on the naphthalene ring are key to the formation of stable and effective dye molecules.

A significant trajectory in the academic research of this compound is its application as a fluorescent labeling agent. sigmaaldrich.com Its monopotassium salt is particularly noted for this purpose. sigmaaldrich.com The compound reacts with the reducing ends of carbohydrates to form a Schiff base, which can then be stabilized. This property is highly valuable in biochemical and biomedical research for the analysis of oligosaccharides and for studying the glycosylation patterns of proteins. The fluorescence properties of this compound, with an excitation wavelength (λex) of 310 nm and an emission wavelength (λem) of 450 nm in a phosphate (B84403) buffer at pH 7.0, are central to this application. sigmaaldrich.com

Furthermore, this compound serves as a reagent in organic synthesis for the preparation of pyrimidine (B1678525) derivatives. Pyrimidines are fundamental components of various pharmaceuticals and agrochemicals. The compound also finds use in advanced analytical techniques such as capillary electrophoresis and mass spectrometry, where it aids in the analysis of biomolecules by forming stable complexes that enhance detection sensitivity.

Interactive Data Table: Properties of this compound and its Monopotassium Salt

| Property | This compound | This compound monopotassium salt monohydrate |

| CAS Number | 86-65-7 thermofisher.com | 303137-06-6 sigmaaldrich.com |

| Molecular Formula | C₁₀H₉NO₆S₂ thermofisher.com | C₁₀H₈KNO₆S₂ · H₂O sigmaaldrich.com |

| Molecular Weight | 303.31 g/mol | 359.42 g/mol sigmaaldrich.com |

| Appearance | Brown to white crystalline powder or needles | Not specified |

| Solubility | Highly water-soluble | Soluble in H₂O sigmaaldrich.com |

| Fluorescence | Not specified | λex 310 nm; λem 450 nm in 0.1 M phosphate pH 7.0 sigmaaldrich.com |

| Primary Application | Intermediate for azo dyes | Fluorescent label for carbohydrates sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-aminonaphthalene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOLPZZVECHXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68213-88-7 (mono-ammonium, mono potassium salt), 71411-80-8 (unspecified hydrochloride salt), 79873-35-1 (unspecified potassium salt), 842-15-9 (mono potassium), 842-16-0 (mono-hydrochloride salt), 842-17-1 (di-hydrochloride salt), 94166-68-4 (mono-ammonium salt) | |

| Record name | Amido-G-acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4058944 | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine needles, soluble in water; [Merck Index] | |

| Record name | Amido-G-acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-65-7 | |

| Record name | 7-Amino-1,3-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amido-G-acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amido-G-acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-aminonaphthalene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C482FX29K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Routes to 7-Amino-1,3-naphthalenedisulfonic Acid

The primary industrial methods for producing this compound involve multi-step syntheses starting from readily available naphthalene (B1677914) derivatives.

One of the principal methods for synthesizing this compound involves the sulfonation of a naphthalene precursor, followed by amination. A common starting material for this process is 2-naphthol (B1666908).

The sulfonation of 2-naphthol is typically carried out using sulfuric acid and oleum (B3057394) (fuming sulfuric acid) in a controlled, stepwise manner. The reaction temperature and the concentration of the sulfonating agent are critical parameters that influence the position of the sulfonic acid groups on the naphthalene ring. The process generally involves an initial sulfonation at a lower temperature, followed by the addition of oleum and heating to a higher temperature to introduce the second sulfonic acid group, yielding 2-hydroxy-1,3-naphthalenedisulfonic acid (G-acid). This intermediate is then converted to this compound via the Bucherer reaction, which involves treatment with ammonia (B1221849) and a sulfite (B76179) or bisulfite catalyst. google.comacs.org

A Chinese patent describes a process where 2-naphthol is treated with 98% sulfuric acid, followed by the addition of 20% oleum. google.com The reaction temperature is carefully controlled to achieve the desired disulfonation. The resulting G-acid is then subjected to amination using ammonium (B1175870) sulfite as a catalyst, which is reported to reduce reaction pressure and time, thus optimizing the process. google.com

Another approach involves the sulfonation of 2-amino-1-naphthalenesulfonic acid (Tobias acid). A US patent details a process where Tobias acid is heated in 100% sulfuric acid, which causes a rearrangement of the sulfonic acid group. Subsequent sulfonation with sulfur trioxide at elevated temperatures leads to the formation of a mixture including 2-amino-6,8-naphthalenedisulfonic acid (Amino G-acid). google.com

| Precursor | Sulfonating Agent | Key Conditions | Intermediate | Reference |

| 2-Naphthol | Sulfuric acid, 20% Oleum | Controlled temperature steps | 2-Hydroxy-1,3-naphthalenedisulfonic acid (G-acid) | google.com |

| 2-Amino-1-naphthalenesulfonic acid (Tobias Acid) | 100% Sulfuric acid, Sulfur trioxide | 80°C to 150°C | Rearranged and disulfonated product | google.com |

An alternative synthetic strategy involves the introduction of a nitro group onto a naphthalenedisulfonic acid precursor, followed by its reduction to an amino group. This method relies on the directing effects of the existing sulfonic acid groups to achieve the desired regiochemistry for the nitro group.

For instance, naphthalene can be first disulfonated to yield naphthalene-1,5-disulfonic acid (Armstrong's acid). wikipedia.org This intermediate can then be nitrated. The sulfonic acid groups are deactivating and meta-directing, which can influence the position of the incoming nitro group. Subsequent reduction of the nitro group, typically using iron filings in an acidic medium or catalytic hydrogenation, yields the corresponding aminonaphthalenedisulfonic acid. While this general strategy is well-established for various isomers, specific documented procedures for the direct synthesis of this compound through this route are less common in readily available literature. A process for a related compound, 8-amino-1-naphthol-3,6-disulfonic acid, involves the trisulfonation of naphthalene followed by nitration and then reduction. google.com This highlights the general applicability of the nitration-reduction sequence in the synthesis of aminated naphthalenesulfonic acids.

| Precursor | Nitrating Agent | Reducing Agent | Key Steps | Reference |

| Naphthalene-1,5-disulfonic acid | Nitric acid/Sulfuric acid | Iron/Acid or Catalytic Hydrogenation | 1. Disulfonation 2. Nitration 3. Reduction | wikipedia.orggoogle.com |

Alkali fusion is a powerful method used to introduce hydroxyl groups onto the naphthalene ring by reacting a naphthalenesulfonic acid with a molten alkali, such as sodium hydroxide (B78521), at high temperatures. While this method is primarily used for producing naphthols, modifications of this reaction can be used to introduce amino groups. The direct conversion of a sulfonic acid group to an amino group via alkali fusion with sodium amide (NaNH₂) is known as the Chichibabin amination, though it is less commonly employed for naphthalenesulfonic acids compared to the Bucherer reaction.

A more relevant application of alkali fusion in the context of this compound synthesis is in the preparation of intermediates. For example, if a synthesis starts from a precursor that needs to be converted to a naphthol before amination, alkali fusion would be the key step. A Chinese patent describes the direct alkali fusion of naphthalenesulfonic acid mixtures with sodium hydroxide at temperatures between 280-350°C to produce naphthols. google.com Another patent details a liquid-phase alkali fusion method to produce 2-naphthol, which can then serve as a precursor for Amino-G-acid. google.com

| Precursor | Reagent | Temperature | Product | Reference |

| Naphthalenesulfonic acid | Sodium hydroxide | 280-350°C | Naphthol | google.com |

| 2-Naphthalenesulfonate | Sodium hydroxide or Potassium hydroxide (20-50%) | High Temperature | 2-Naphthol | google.com |

On an industrial scale, the synthesis of this compound is optimized to maximize yield, minimize waste, and ensure economic viability. The choice of starting material and synthetic route is often dictated by cost and availability.

The process starting from 2-naphthol is a prominent industrial pathway. Optimization of this process focuses on several key aspects:

Sulfonation Control: Precise control of reaction temperature, time, and the ratio of sulfuric acid to oleum is crucial to selectively form the desired G-acid intermediate and minimize the formation of unwanted isomers. google.comresearchgate.net

Catalyst in Amination: The use of ammonium sulfite instead of ammonium bisulfite in the Bucherer reaction has been shown to reduce the reaction pressure and shorten the reaction time, leading to a safer and more efficient process. google.com

Waste Reduction: A Chinese patent highlights a process that includes treatment of the wastewater generated, allowing for the recovery and recycling of materials and reducing the environmental impact. The unit consumption of 2-naphthol was reportedly decreased from 0.75 ton/ton to less than 0.64 ton/ton. google.com

Reactor Design: The sublimation of naphthalene at high reaction temperatures can lead to significant loss of starting material. The use of specialized reactors designed to suppress sublimation has been shown to drastically increase the product yield to nearly 98%. shokubai.org

Another industrial route starting from Tobias acid also has points of optimization. The rearrangement of the sulfonic acid group is temperature and time-dependent. Longer heating periods at elevated temperatures before the addition of sulfur trioxide favor the formation of Amino G-acid. google.com

| Process Step | Optimization Strategy | Benefit | Reference |

| Sulfonation of 2-Naphthol | Microwave irradiation | Reduced reaction time and waste | acs.org |

| Amination of G-acid | Use of ammonium sulfite catalyst | Reduced pressure and reaction time | google.com |

| Overall Process | Wastewater treatment and material recovery | Reduced raw material consumption and environmental impact | google.com |

| Sulfonation of Naphthalene | Specialized reactor to prevent sublimation | Increased product yield | shokubai.org |

| Sulfonation of Tobias Acid | Control of heating time and temperature | Favors formation of desired isomer | google.com |

Mechanistic Studies of this compound Formation

The formation of this compound is governed by the principles of electrophilic aromatic substitution, with the regioselectivity being influenced by the directing effects of the substituents already present on the naphthalene ring.

The sulfonation of naphthalene is a reversible electrophilic aromatic substitution reaction. The electrophile is sulfur trioxide (SO₃), which can be present in fuming sulfuric acid or generated from concentrated sulfuric acid.

The position of sulfonation on the naphthalene ring is highly dependent on the reaction temperature.

Kinetic Control: At lower temperatures (around 80°C), the reaction is under kinetic control, and the major product is naphthalene-1-sulfonic acid. The transition state leading to the 1-substituted product is lower in energy because the intermediate carbocation (arenium ion) is more stabilized by resonance, with two resonance structures that retain a complete benzene (B151609) ring. stackexchange.com

Thermodynamic Control: At higher temperatures (around 160°C), the reaction is under thermodynamic control. The more stable product, naphthalene-2-sulfonic acid, is favored. The 1-isomer is sterically hindered by the hydrogen atom at the 8-position (a peri interaction), making it less stable than the 2-isomer. stackexchange.com

When a second sulfonic acid group is introduced, the directing effect of the first group becomes critical. The sulfonic acid group is an electron-withdrawing group and a meta-director. However, in the naphthalene system, the concept of "meta" is more complex than in benzene. The incoming electrophile will attack a position that leads to the most stable carbocation intermediate.

In the synthesis of this compound from 2-naphthol, the initial sulfonation is directed by the hydroxyl group, which is an activating ortho-, para-director. The first sulfonation can occur at various positions. To obtain the 1,3-disulfonic acid pattern (relative to the amino group, which is at position 7), the starting material is 2-naphthol. The hydroxyl group at position 2 directs the incoming sulfonic acid groups. The formation of 2-hydroxy-6,8-disulfonic acid (G-acid) is a key step, which upon amination gives this compound. The numbering of the naphthalene ring can be confusing as it can change based on the principal functional group. In the case of G-acid (2-hydroxynaphthalene-6,8-disulfonic acid), the subsequent amination via the Bucherer reaction replaces the hydroxyl group with an amino group, resulting in 2-aminonaphthalene-6,8-disulfonic acid, which is synonymous with this compound. open.ac.uk The orientation of the sulfonic acid groups is established during the sulfonation of 2-naphthol.

Nucleophilic Substitution Pathways on the Naphthalene Ring

The introduction of the amino group onto the naphthalene ring in the 7-position is a critical step in the synthesis of this compound and its isomers. This is often accomplished through nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the ring is replaced by an amino group or its precursor.

One of the most established methods for introducing a hydroxyl group, which can subsequently be converted to an amino group, is through alkali fusion. In processes for related compounds like 8-amino-1-naphthol-3,6-disulfonic acid (H-acid), a naphthylamine-trisulfonic acid salt mixture undergoes alkali fusion, typically with sodium hydroxide, at high temperatures. google.com For instance, the synthesis of 1-Amino-7-naphthol involves adding the sodium salt of 1-aminonaphthalene-7-sulfonic acid to potassium hydroxide at 210°C and heating to 230°C for several hours. chemicalbook.com This harsh process involves the displacement of a sulfonic acid group by a hydroxyl group.

The direct amination of naphthols, a related nucleophilic substitution, can be achieved via the Bucherer or Bucherer-Bergs reactions. While specific examples for 7-hydroxy-1,3-naphthalenedisulfonic acid are not prevalent in the provided results, the Bucherer reaction is a general method for converting naphthols to naphthylamines using ammonia and a sulfite or bisulfite.

Table 1: Representative Conditions for Nucleophilic Substitution in Naphthalene Derivatives

| Precursor Compound | Reagents | Temperature | Product | Yield | Reference |

| 1-Aminonaphthalene-7-sulfonic acid sodium salt | Potassium Hydroxide (80%) | 210-230°C | 1-Amino-7-naphthol | 80% | chemicalbook.com |

| 1-Naphthylamine-3,6,8-trisulfonic acid salt mixture | Sodium Hydroxide | 180-185°C | 8-Amino-1-naphthol-3,6-disulfonic acid | Not specified | google.com |

| 8-Amino-2-naphthalenesulfonic acid | Sodium Hydroxide (96%) | 280-320°C | 8-Amino-2-naphthol | Not specified | chemicalbook.com |

This table is illustrative of nucleophilic substitution reactions on naphthalene sulfonic acids, providing context for the synthesis of the title compound.

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of aminonaphthalenesulfonic acids often involves harsh conditions, large volumes of hazardous reagents like strong acids, and the generation of significant waste streams. Applying the principles of green chemistry is essential for developing more sustainable and economically viable manufacturing processes. researchgate.net

The twelve principles of green chemistry provide a framework for improving the environmental footprint of chemical production. nih.gov Key considerations for the synthesis of this compound include:

Waste Prevention: The primary goal is to prevent waste generation rather than treating it after it has been created. The process described for H-acid production, where the acidic nitro mixture from one step is used to neutralize and precipitate the product from another, is a prime example of this principle in action, significantly curtailing the use of separate acids and bases. google.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like sulfonation and nitration often use large excesses of reagents, leading to poor atom economy. The development of catalytic sulfonation and nitration methods would be a significant advancement.

Less Hazardous Chemical Syntheses: This principle encourages the use of substances that possess little or no toxicity. The use of large quantities of concentrated sulfuric acid and nitric acid in traditional syntheses poses significant safety and environmental hazards.

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. This compound itself is used as a fluorescent label for carbohydrates. sigmaaldrich.comsigmaaldrich.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. While many syntheses of this type are conducted in aqueous media or with the reagents themselves acting as the solvent (e.g., oleum), purification steps can introduce organic solvents. A focus on solvent-free processes or the use of greener solvents like water or super-critical CO₂ is a key green objective. researchgate.net

Design for Energy Efficiency: Energy requirements should be minimized. The high temperatures required for alkali fusion (180-320°C) contribute significantly to the energy consumption of the process. google.comchemicalbook.com Developing lower-temperature catalytic routes would be a major improvement.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting. researchgate.netnih.gov Currently, naphthalene is derived from fossil fuels (coal tar or petroleum). Research into bio-based aromatic feedstocks could provide a long-term sustainable alternative.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. researchgate.netnih.gov Direct amination or catalytic routes that avoid the multi-step process of nitration followed by reduction are highly desirable.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. researchgate.net The development of efficient catalysts for the sulfonation, nitration, and amination steps could drastically reduce waste and energy consumption.

Table 2: Application of Green Chemistry Principles to Naphthalenesulfonic Acid Synthesis

| Green Chemistry Principle | Application/Improvement Area in Synthesis |

| 1. Waste Prevention | Recycle acid/base streams; process integration (e.g., using a nitro mixture for precipitation). google.com |

| 2. Atom Economy | Develop catalytic reactions to avoid large excesses of sulfonating and nitrating agents. |

| 3. Less Hazardous Synthesis | Replace bulk strong acids with solid acid catalysts or alternative reagents. |

| 4. Designing Safer Chemicals | The product is used in biological applications as a fluorescent label. sigmaaldrich.comsigmaaldrich.com |

| 5. Safer Solvents | Minimize organic solvent use in purification; utilize aqueous-based routes. |

| 6. Energy Efficiency | Develop low-temperature catalytic alternatives to high-temperature alkali fusion. google.comchemicalbook.com |

| 7. Renewable Feedstocks | Explore bio-based sources for the naphthalene core. nih.gov |

| 8. Reduce Derivatives | Pursue direct amination routes to avoid the nitration-reduction sequence. nih.gov |

| 9. Catalysis | Employ catalysts for sulfonation, amination, and other key transformations. researchgate.net |

| 10. Design for Degradation | Design products that biodegrade into innocuous substances after their use. |

| 11. Real-time Analysis | Implement in-process monitoring to prevent excursions and byproduct formation. |

| 12. Safer Chemistry | Choose reagents and design processes to minimize the potential for accidents. |

By systematically applying these principles, the synthesis of this compound can be transformed into a more efficient, safer, and environmentally responsible process.

Advanced Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise architecture of 7-Amino-1,3-naphthalenedisulfonic acid is confirmed through several high-resolution spectroscopic methods, each offering unique insights into its structural framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. While comprehensive, publicly available assigned spectra for this compound are not readily found, chemical database suppliers list the availability of both ¹H and ¹³C NMR spectra for this compound. sigmaaldrich.comchemicalbook.com

For context, the analysis of related naphthalenesulfonic acid derivatives provides an insight into the expected spectral regions. For instance, ¹H NMR spectra of compounds like 1-naphthalenesulfonic acid and various amino-naphthol-disulfonic acids show aromatic protons in the range of 7.0-9.0 ppm. chemicalbook.comchemicalbook.com The specific substitution pattern of this compound, with an amino group and two sulfonic acid groups on the naphthalene (B1677914) core, would result in a complex splitting pattern in this region, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid groups.

Similarly, ¹³C NMR spectroscopy for related amino acid derivatives is a powerful tool for identifying all carbon atoms in the molecule, including the quaternary carbons of the naphthalene ring. mdpi.comorganicchemistrydata.orgchemicalbook.com The chemical shifts would provide critical information on the electronic environment of each carbon atom.

Table 1: Anticipated NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Comments |

|---|---|---|

| ¹H | 7.0 - 9.0 | Aromatic protons on the naphthalene ring. The exact shifts and coupling constants would be influenced by the positions of the amino and sulfonic acid groups. Protons of the amino group would also be present. |

Note: This table is based on general knowledge of NMR spectroscopy for aromatic compounds and data for related structures, not on experimentally published spectra for this compound.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. Technical data sheets for this compound confirm that its infrared spectrum is consistent with its structure. thermofisher.com

The IR spectrum would be characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

N-H stretching from the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region.

O-H stretching from the sulfonic acid groups, which are often broad and can overlap with other absorptions.

S=O stretching from the sulfonyl groups, expected to be strong and appear in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions.

C=C stretching within the aromatic naphthalene ring, typically found in the 1450-1600 cm⁻¹ range.

C-H bending for the substituted aromatic system, which would provide information on the substitution pattern. instanano.com

Raman spectroscopy, being complementary to IR, is particularly useful for analyzing the symmetric vibrations of the molecule. For instance, studies on similar sulfonated aromatic compounds have utilized FT-Raman spectroscopy to quantify the degree of dissociation of sulfonic acid groups by monitoring the intensity of the –SO₃⁻ stretching band around 1033 cm⁻¹. researchgate.net This suggests a potential application for Raman spectroscopy in studying the acid-base properties of this compound in solution.

Table 2: Expected Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (R-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Sulfonic Acid (R-SO₃H) | S=O Stretch | 1250 - 1120, 1080 - 1010 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

Note: This table is based on established group frequencies and not on a published spectrum of the compound.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. The molecular weight of this compound is approximately 303.31 g/mol . fda.gov Mass spectra for this compound are available from chemical suppliers. chemicalbook.com

In a mass spectrometer, the molecule would be ionized, and the resulting molecular ion would be detected. Further fragmentation would likely involve the loss of the sulfonic acid groups (SO₃H, mass 81) or parts thereof (SO₂, mass 64). The fragmentation pattern of amino acids and related compounds can be complex, often involving losses of small molecules like water, ammonia (B1221849), or carbon monoxide, which helps in the structural elucidation. matrixscience.comwiley-vch.deuni-muenster.denih.gov

Electronic Spectroscopy and Photophysical Investigations

The electronic transitions and excited-state properties of this compound are explored using electronic spectroscopy, which is crucial for understanding its applications in fluorescence.

UV-Vis absorption spectroscopy measures the electronic transitions within a molecule. Naphthalene derivatives are known to exhibit characteristic absorption bands in the UV region. researchgate.net For substituted naphthalenes, these bands typically appear between 300 and 350 nm. The presence of the amino and sulfonic acid groups on the naphthalene ring of this compound will influence the precise wavelength and intensity of these absorptions. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene.

One of the most notable properties of this compound is its fluorescence. The monopotassium salt of this compound is recognized as a fluorescent reagent. sigmaaldrich.comsigmaaldrich.com In a 0.1 M phosphate (B84403) buffer at pH 7.0, it exhibits an excitation maximum (λex) at 310 nm and a fluorescence emission maximum (λem) at 450 nm. sigmaaldrich.comsigmaaldrich.com

This strong fluorescence makes it suitable as a label for other molecules. sigmaaldrich.com For example, it can be used to label carbohydrates by reacting with the reducing termini of oligosaccharides to form a Schiff's base, which can then be stabilized. sigmaaldrich.com The significant Stokes shift (the difference between the excitation and emission maxima) is advantageous for fluorescence-based detection methods, as it helps to minimize self-quenching and background interference.

Table 3: Fluorescence Properties of this compound Monopotassium Salt

| Parameter | Value | Conditions |

|---|---|---|

| Excitation Wavelength (λex) | 310 nm | 0.1 M phosphate buffer, pH 7.0 sigmaaldrich.comsigmaaldrich.com |

Fluorescence Emission Spectroscopy of this compound

Quantum Efficiency Determinations

The determination of fluorescence quantum yields is often performed using a relative method, comparing the fluorescence intensity of the sample to a standard with a known quantum yield. For concentrated solutions, the measured quantum yield can be affected by concentration quenching, which arises from the formation of non-emissive excimers.

Temperature Dependence of Fluorescence

The fluorescence of a molecule is sensitive to temperature changes. Generally, an increase in temperature leads to a decrease in fluorescence intensity. nih.gov This phenomenon is primarily due to the increased probability of non-radiative decay processes, such as internal conversion and intersystem crossing, at higher temperatures. As the temperature rises, the increased thermal energy can lead to more frequent collisions between the fluorophore and solvent molecules, which can deactivate the excited state without the emission of a photon. nih.gov

In some cases, increasing temperature can also cause a red shift in the emission spectrum, which is attributed to changes in the polarity of the microenvironment surrounding the fluorophore. nih.gov For instance, in studies of 1,8-anilinonaphthalene sulfonic acid (ANS) in suspensions of biomembrane vesicles, a temperature increase resulted in a red shift and decreased fluorescence intensity. nih.gov This was linked to a potential increase in the polarity of the ANS microenvironment. nih.gov However, it was also noted that the effect of increasing temperature could be to decrease the amount of ANS bound to the sarcolemma, which would also lead to a decrease in fluorescence. nih.gov While specific data on the temperature-dependent fluorescence of this compound is not detailed in the available literature, it is expected to follow these general principles, with fluorescence intensity likely decreasing as temperature increases.

Fluorescence Quenching Mechanisms by Metal Ions

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including interactions with other molecules, such as metal ions. The quenching of this compound fluorescence by paramagnetic metal ions has been investigated, revealing that the primary mechanism involves both static and dynamic electron transfer to the metal cation. nih.gov

The efficiency of quenching can be described by the Stern-Volmer equation:

F0/F = 1 + KSV[Q]

where F0 and F are the fluorescence intensities in the absence and presence of the quencher, respectively, KSV is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher. A linear Stern-Volmer plot, where F0/F is plotted against [Q], is indicative of a single quenching mechanism, either purely static or purely dynamic. edinst.commdpi.com

Studies on the fluorescence quenching of naphthalene by various metal ions in an anionic micellar solution of sodium dodecyl sulfate (B86663) (SDS) have shown that the quenching efficiency, as indicated by the apparent Stern-Volmer constants, follows the order: Fe3+ > Cu2+ > Pb2+ > Cr3+ > Ni2+. sigmaaldrich.com This indicates that Fe3+ is the most effective quencher among the tested ions. The quenching process in these systems can be influenced by the binding of the metal ions to the micelles, which in turn affects their interaction with the fluorophore.

The quenching mechanism can be further elucidated by examining the effect on the fluorescence lifetime. In dynamic quenching, the quencher deactivates the excited state of the fluorophore through collisions, leading to a decrease in both fluorescence intensity and lifetime. In static quenching, a non-fluorescent ground-state complex is formed between the fluorophore and the quencher, which reduces the concentration of the emissive species and thus the fluorescence intensity, but does not affect the lifetime of the uncomplexed fluorophore. edinst.commdpi.com In some cases, both static and dynamic quenching can occur simultaneously, leading to a non-linear Stern-Volmer plot that curves upwards. mdpi.com

Quenching Mechanisms

| Quenching Type | Interaction | Effect on Absorption Spectrum | Effect on Fluorescence Lifetime | Stern-Volmer Plot |

|---|---|---|---|---|

| Dynamic | Collisional deactivation of the excited state | No change | Decreases | Linear |

| Static | Formation of a non-fluorescent ground-state complex | May change | No change for the uncomplexed fluorophore | Linear |

| Combined | Both collisional deactivation and complex formation | May change | Decreases | Upward curving |

Excited State Dynamics and Intersystem Crossing Pathways

Upon absorption of a photon, a molecule is promoted to an electronically excited state. The subsequent relaxation processes determine the fate of the excited molecule and include fluorescence, internal conversion, and intersystem crossing to a triplet state. The study of these dynamics provides insight into the fundamental photophysical properties of the molecule.

For nitronaphthalene derivatives, it has been shown that intersystem crossing from the initially populated singlet excited state to the triplet manifold can be an extremely rapid process, occurring on a sub-200-femtosecond timescale. nih.gov The efficiency of this intersystem crossing is influenced by the energy gap between the singlet and triplet states and the specific region of the potential energy surface that is accessed upon excitation. nih.gov

In the case of this compound, the presence of paramagnetic metal ions has been found to induce intersystem crossing from the first excited singlet state (S1) to the first triplet state (T1) during the fluorescence quenching process. nih.gov This induced intersystem crossing competes with the other deactivation pathways of the S1 state. The rate constants for the quenching pathways can be calculated from experimental data. There is a correlation between the rate constants for triplet state quenching and the efficient paramagnetic susceptibility and spin of the quenching cations. nih.gov

The excited-state dynamics of naphthalene derivatives are complex and can involve multiple decay channels with different lifetimes. For example, some naphthalene-based azo dyes exhibit multiple excited-state lifetimes ranging from picoseconds to tens of picoseconds. rsc.org The specific dynamics are highly dependent on the molecular structure and the solvent environment. While detailed excited-state lifetime data for this compound is not extensively available, the general principles observed in related naphthalene compounds suggest that its excited-state deactivation is likely a multi-pathway process involving fluorescence, internal conversion, and intersystem crossing, with the latter being significantly influenced by external factors such as the presence of paramagnetic species.

Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods are crucial for understanding the fundamental nature of chemical bonds, molecular orbitals, and electron distribution.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. acs.orgresearchgate.net DFT calculations are used to determine the optimized geometric structure of a molecule by finding the lowest energy arrangement of its atoms. This involves calculating key structural parameters.

While specific DFT studies detailing the complete geometric parameters for 7-Amino-1,3-naphthalenedisulfonic acid are not prevalent in publicly accessible literature, the methodology is standard for this class of compounds. acs.org A typical DFT study, often using a hybrid functional like B3LYP with a basis set such as 6-31G(d,p), would yield the molecule's optimal bond lengths, bond angles, and dihedral angles. researchgate.net This information is fundamental for understanding the molecule's three-dimensional shape and steric properties.

Table 1: Predicted Key Geometric Parameters for this compound from a Hypothetical DFT Calculation Note: This table is illustrative and does not represent published experimental or computational data.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-N (Amino Group) | ~1.40 Å |

| Bond Length | S-O (Sulfonic Group) | ~1.45 Å |

| Bond Angle | C-S-O | ~106° |

| Dihedral Angle | H-N-C-C | ~0° (planar) |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. mahishadalrajcollege.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

Computational modeling via DFT is a standard method to calculate the energies of these frontier orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring and the amino group, which function as the electron-donating parts of the molecule. Conversely, the LUMO would likely be distributed across the naphthalene ring and the electron-withdrawing sulfonic acid groups. A smaller HOMO-LUMO gap suggests higher reactivity and a tendency to absorb light at longer wavelengths.

Table 2: Predicted Frontier Orbital Properties for this compound from a Hypothetical DFT Calculation Note: This table is illustrative and does not represent published experimental or computational data.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ(r)) distribution within a molecule. This analysis can define atoms and the chemical bonds between them based on the topology of the electron density. A key feature of this topology is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the electron density is zero.

The properties at the BCP, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond. A high value of ρ indicates a covalent bond with significant shared electron density. The sign of the Laplacian of the electron density (∇²ρ) distinguishes between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ > 0) interactions. While no specific BCP analysis for this compound has been found in the literature, such a study would provide deep insights into the covalent nature of the C-C, C-N, and C-S bonds and the more electrostatic character of the S-O bonds.

Molecular Dynamics Simulations for Solution Behavior

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to predict the behavior of molecules over time, particularly in solution. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to study dynamic processes like solvation, diffusion, and conformational changes.

In the context of this compound, MD simulations could be used to investigate its hydration shell, i.e., how water molecules arrange themselves around the hydrophilic amino and sulfonic acid groups and the more hydrophobic naphthalene core. Such simulations are valuable in systems where this compound is used as a fluorescent label or tracer, for instance, to understand its interaction with larger biomolecules like proteins or polysaccharides in an aqueous environment. researchgate.netuni-halle.de

Predictive Modeling of Spectroscopic Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting the spectroscopic properties of molecules. mdpi.commahishadalrajcollege.com TD-DFT can simulate electronic absorption spectra (UV-Visible) by calculating the energies of vertical electronic transitions from the ground state to various excited states.

For this compound, which is known to be fluorescent, TD-DFT calculations could predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption. These theoretical predictions can be compared with experimental spectra to validate the computational model and assign specific electronic transitions (e.g., π→π* or n→π*) to the observed absorption bands. Such studies are crucial for designing and understanding fluorescent probes and dyes. acs.orgmdpi.com

Chemical Reactivity and Derivatization

Reactions Involving the Amino Group

The primary amino group (—NH₂) is a key functional group that dictates a significant portion of the chemical behavior of 7-amino-1,3-naphthalenedisulfonic acid. It readily participates in several fundamental organic reactions.

Diazotization and Azo Coupling Reactions

The amino group of this compound can undergo diazotization, a process that converts the primary aromatic amine into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid. organic-chemistry.org The resulting diazonium salt is a highly valuable intermediate in the synthesis of azo dyes. wikipedia.org

These diazonium salts are electrophilic and can react with activated aromatic compounds, known as coupling agents, in a reaction called azo coupling. wikipedia.org This electrophilic aromatic substitution reaction leads to the formation of an azo compound, characterized by the -N=N- functional group, which often results in brightly colored molecules. wikipedia.org A variety of aminonaphthols and their sulfonic acid derivatives, such as H acid, J acid, and Gamma acid, are used as coupling components. orgsyn.org The specific coupling partner and reaction conditions determine the final color and properties of the resulting dye. For instance, coupling with naphthol derivatives can produce a range of colors. wikipedia.org

A study on the spectrophotometric determination of aromatic amines utilized 8-amino-1-hydroxynaphthalene-3,6-disulphonic acid (H-acid) and N-(1-naphthyl)ethylenediamine as coupling agents after diazotization. nih.gov This highlights the general utility of this reaction class for compounds with similar functional groups.

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. libretexts.org These reactions typically involve the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, leading to the formation of a C-N bond and the elimination of a small molecule, usually water. libretexts.org

This reactivity is fundamental to its use as a fluorescent labeling agent for carbohydrates. sigmaaldrich.com The amino group reacts with the reducing end of an oligosaccharide to form a Schiff base, which can then be analyzed using fluorescence techniques. sigmaaldrich.com This application is significant in biochemical research for studying glycosylation patterns.

Formation of Schiff Bases

A specific and important type of condensation reaction involving the amino group is the formation of Schiff bases (or imines). This reaction occurs when this compound reacts with an aldehyde or a ketone. The reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the imine. nih.gov

The formation of Schiff bases is a key step in the fluorescent labeling of reducing sugars. The resulting Schiff base can be stabilized by reduction, making it a useful tool for analytical and biochemical purposes.

Reactivity of Sulfonic Acid Groups

The two sulfonic acid groups (—SO₃H) on the naphthalene (B1677914) ring are strong acidic functional groups that significantly influence the compound's solubility and its interactions with other chemical species. chemicalbook.com

Acid-Base Equilibria and Salt Formation

The sulfonic acid groups are highly acidic and readily donate their protons in aqueous solutions. This acidic nature means that this compound can exist in various protonated or deprotonated forms depending on the pH of the solution.

Due to their acidity, the sulfonic acid groups readily react with bases to form salts. The compound and its alkali metal salts, such as the monosodium and monopotassium salts, are known. taiyo-fc.co.jptaiyo-fc.co.jpsigmaaldrich.com The bis-alkali-metal salts are very soluble in water, while the acid salts, particularly the acid potassium salt, are less soluble. chemicalbook.com These salts are often the commercially available forms of the compound. fda.govglpbio.com

| Property | Value |

| Appearance | Off-white to beige-green to light brown powder or needles chemicalbook.comthermofisher.com |

| Titration with NaOH | >=60 % (As is) thermofisher.com |

| Infrared Spectrum | Conforms to standard thermofisher.com |

Metal Ion Complexation Studies

While specific, detailed studies on the metal ion complexation of this compound are not extensively reported in the provided context, the presence of both the amino group and the sulfonic acid groups suggests potential for chelation and complex formation with metal ions. The sulfonic acid groups, in their deprotonated sulfonate form (—SO₃⁻), can act as ligands, coordinating with metal cations. The amino group can also participate in coordination, making the molecule a potential multidentate ligand. Such interactions are crucial in various applications, including the behavior of dyes in different environments and their affinity for certain substrates.

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Core

The reactivity of the this compound molecule in substitution reactions is governed by the electronic properties and directing effects of its substituents: the amino group (-NH₂) and the two sulfonic acid groups (-SO₃H).

The amino group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic system through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate. Conversely, the sulfonic acid groups are strong deactivating groups and meta-directors. They are highly electron-withdrawing, which reduces the electron density of the naphthalene core, making it less susceptible to electrophilic attack.

In the case of this compound, the positions on the naphthalene ring are influenced by these competing effects. The amino group at C-7 strongly activates the ortho positions (C-6 and C-8) and the para position (C-5). The sulfonic acid groups at C-1 and C-3 deactivate the ring, but their meta-directing influence is less significant in the face of the powerful activating amino group. Therefore, electrophilic attack is most likely to occur at the positions activated by the amino group.

A primary example of an electrophilic substitution reaction for this compound is azo coupling . In this reaction, the amino group is first diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt is a weak electrophile. However, the amino group of another molecule of this compound can act as a coupling component. The strong activating effect of the amino group directs the electrophilic attack of the diazonium ion to the ortho position, which is C-8, as C-6 is sterically hindered. This results in the formation of an azo dye.

Information regarding nucleophilic aromatic substitution reactions on the naphthalene core of this compound is less common. Generally, such reactions require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. While the sulfonic acid groups are electron-withdrawing, nucleophilic substitution on the naphthalene core of this specific compound is not a predominant reaction pathway under typical conditions.

Synthesis and Characterization of Novel Derivatives of this compound

The functional groups of this compound, namely the amino and sulfonic acid moieties, serve as handles for the synthesis of a variety of derivatives. The most significant of these are azo dyes and fluorescent labels.

Azo Dyes: As mentioned, the primary derivatization of this compound is through azo coupling to produce a wide range of azo dyes. The resulting dyes, which contain the -N=N- chromophore, are intensely colored and have applications in the textile and printing industries. The specific color of the dye can be tuned by the choice of the coupling partner. The synthesis involves the two-step process of diazotization and coupling.

Fluorescent Labels (Schiff Base Formation): this compound is a well-known fluorescent label, particularly for the analysis of carbohydrates. organicchemistrytutor.comnih.gov The derivatization occurs through the reaction of the primary amino group with the aldehyde or ketone function of a reducing sugar. This condensation reaction forms a Schiff base (an imine), which can then be stabilized by reduction with a mild reducing agent like sodium cyanoborohydride. organicchemistrytutor.com The resulting derivative is highly fluorescent, which allows for sensitive detection in techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis. youtube.com

Sulfonamide Derivatives: Another potential route for derivatization involves the conversion of the sulfonic acid groups into sulfonamides. This would typically involve a two-step process: first, the conversion of the sulfonic acid groups to sulfonyl chlorides using a chlorinating agent such as phosphorus pentachloride or thionyl chloride. The resulting sulfonyl chlorides are reactive intermediates that can then be treated with primary or secondary amines to form the corresponding sulfonamides. This class of derivatives has potential applications in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drugs.

The characterization of these novel derivatives relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the formation of derivatives, IR spectroscopy is used to identify the characteristic vibrational frequencies of the new functional groups. For example, the formation of an azo dye would be indicated by the appearance of an -N=N- stretching vibration, typically in the range of 1400-1500 cm⁻¹. The formation of a Schiff base would show a C=N stretch around 1600-1650 cm⁻¹, and sulfonamides would exhibit characteristic S=O and S-N stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the precise structure of the derivatives, including the position of substitution on the naphthalene ring.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized derivatives and to confirm their elemental composition.

UV-Visible Spectroscopy: For azo dyes, UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which corresponds to the color of the dye.

Fluorescence Spectroscopy: For fluorescent derivatives, an excitation and emission spectrum is recorded to determine the optimal wavelengths for fluorescence measurements.

Below are interactive data tables summarizing the expected characterization data for representative novel derivatives of this compound.

Table 1: Hypothetical Characterization Data for an Azo Dye Derivative

| Derivative Name | Molecular Formula | MW | Appearance | λmax (nm) | Key IR Bands (cm⁻¹) |

| 8-(4-hydroxyphenylazo)-7-amino-1,3-naphthalenedisulfonic acid | C₁₆H₁₃N₃O₇S₂ | 439.42 | Dark red solid | ~480-520 | 3400-3200 (O-H, N-H), 1450 (N=N), 1200 & 1040 (S=O) |

Table 2: Hypothetical Characterization Data for a Schiff Base Derivative

| Derivative Name | Molecular Formula | MW | Appearance | Fluorescence (Ex/Em, nm) | Key IR Bands (cm⁻¹) |

| Schiff base with D-glucose | C₁₆H₂₁NO₁₁S₂ | 483.47 | Pale yellow solid | ~310 / ~450 | 3500-3200 (O-H), 1640 (C=N), 1200 & 1040 (S=O) |

Table 3: Hypothetical Characterization Data for a Sulfonamide Derivative

| Derivative Name | Molecular Formula | MW | Appearance | Melting Point (°C) | Key IR Bands (cm⁻¹) |

| 7-Amino-N¹,N³-diethyl-1,3-naphthalenedisulfonamide | C₁₄H₁₉N₃O₄S₂ | 373.45 | Off-white solid | >250 | 3450 (N-H), 1330 & 1150 (S=O), 950 (S-N) |

Applications in Analytical Chemistry

Development of Fluorescent Probes and Labels

The naphthalene-based structure of 7-amino-1,3-naphthalenedisulfonic acid confers fluorescent properties that are valuable for detection in sensitive analytical methods. The amino group provides a reactive handle for covalently attaching the molecule to other non-fluorescent biomolecules, thereby rendering them detectable. cymitquimica.com

This compound is utilized as a fluorescent labeling reagent for carbohydrates, facilitating their separation and detection by electrophoresis. sigmaaldrich.comnih.gov The labeling process involves a reaction between the amino group of the compound and the reducing terminus of an oligosaccharide. This reaction forms a Schiff base, which is subsequently stabilized by reduction with a chemical like sodium cyanoborohydride. sigmaaldrich.com This derivatization imparts a fluorescent tag to the carbohydrate, allowing for sensitive detection in techniques like fluorophore-assisted carbohydrate electrophoresis (FACE). sigmaaldrich.comnih.gov

The primary advantage of using such fluorescent labels is the ability to analyze carbohydrates that lack a natural chromophore, which would otherwise be difficult to detect using standard UV-Vis absorption methods in capillary electrophoresis (CE). nih.gov

Table 1: Properties of this compound for Fluorescent Labeling

| Property | Value | Reference |

|---|---|---|

| Excitation Wavelength (λex) | 310 nm (in 0.1 M phosphate (B84403), pH 7.0) | sigmaaldrich.com |

| Emission Wavelength (λem) | 450 nm (in 0.1 M phosphate, pH 7.0) | sigmaaldrich.com |

| Reactive Group | Primary Amine (-NH2) | cymitquimica.com |

| Target Functional Group | Aldehyde/Ketone (Reducing Sugars) | sigmaaldrich.com |

| Reaction Type | Reductive Amination | nih.gov |

The principle of derivatizing primary amines makes this compound a potential reagent for the analysis of amino acids by capillary electrophoresis (CE). While reagents like o-phthalaldehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) are more commonly cited for this purpose, the underlying chemistry is analogous. thermofisher.comshimadzu.com Derivatization is crucial for amino acids as most lack native fluorescence. thermofisher.com By reacting the amino acid's primary amine group with a fluorescent tag, a highly sensitive analysis using laser-induced fluorescence (LIF) detection becomes possible. nih.gov This approach allows for the fully automated analysis of amino acids in complex samples with low concentration levels. thermofisher.comnih.gov

The fluorescent properties of this compound and its derivatives are harnessed in various biochemical assays. cymitquimica.com It serves as a building block for more complex fluorescent probes designed to detect specific enzymatic activities. cymitquimica.comnih.gov For example, probes can be synthesized that change their fluorescence upon interaction with an enzyme or the product of an enzymatic reaction. This "turn-on" fluorescence mechanism is a powerful tool for high-throughput screening of enzyme activity. nih.gov The detection of amines and amino acids, which are often products of enzyme-catalyzed reactions (e.g., by decarboxylases), is a key application area for such fluorogenic probes. nih.gov

Chromatographic Separation and Detection Methodologies

This compound and its isomers are subject to analysis by various chromatographic techniques, where method development focuses on achieving efficient separation and sensitive detection.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard technique for the analysis of naphthalenesulfonic acid derivatives. sielc.comiaea.org Method development often involves optimizing the mobile phase composition to achieve adequate separation of structurally similar isomers. For instance, a typical mobile phase for a related compound, 7-Amino-3-hydroxy-1-naphthalenesulfonic acid, consists of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The selection of the stationary phase, such as a C18 column, is also a critical parameter. nih.gov The goal of these methods is to provide a simple, precise, and reproducible way to quantify the compound and any related impurities. nih.gov

Table 2: Example HPLC Method Parameters for a Related Naphthalenesulfonic Acid

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse Phase (RP) HPLC | sielc.com |

| Stationary Phase | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| Detection | UV, Mass Spectrometry (with formic acid) | sielc.com |

Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged species like this compound and the biomolecules it labels. nih.govnih.gov In its application for carbohydrate analysis, the compound (referred to as ANDSA) is used to derivatize sugars, which are then separated by CE and detected via their fluorescence. nih.gov

For the analysis of the naphthalenesulfonate isomers themselves, cyclodextrin-mediated capillary electrophoresis can be employed to enhance separation selectivity. nih.gov By adding cyclodextrins to the borate buffer, positional isomers that are otherwise difficult to resolve can be effectively separated. This methodology can be further enhanced by using sample stacking techniques to achieve more than a 100-fold enrichment in sensitivity, allowing for the detection of trace amounts in samples. nih.gov

Table 3: Example Capillary Electrophoresis Conditions for Naphthalenesulfonate Isomers

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Cyclodextrin-mediated Capillary Electrophoresis | nih.gov |

| Buffer | 15 mM borate buffer (pH 9.2) | nih.gov |

| Chiral Selector | Mixture of beta- and gamma-cyclodextrin | nih.gov |

| Injection | Large-volume hydrodynamic injection | nih.gov |

| Detection | UV Detection | nih.gov |

| Enhancement | >100-fold enrichment with sample stacking | nih.gov |

Electrochemical Sensor Development

Voltammetric Studies of Electrochemical Behavior

Voltammetry is a key technique for investigating the electrochemical properties of a compound. It involves applying a varying potential to an electrode and measuring the resulting current. The current-potential profile, or voltammogram, provides information about the redox (reduction-oxidation) processes of the analyte.

While specific voltammetric studies exclusively focused on this compound are not extensively documented in publicly available literature, the electrochemical behavior of analogous compounds, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), has been investigated. These studies reveal that the amino group on the naphthalene (B1677914) ring is readily oxidizable.

In a typical cyclic voltammetry (CV) experiment, a solution containing the naphthalenesulfonic acid derivative would be subjected to a potential sweep. It is expected that this compound would exhibit an oxidation peak corresponding to the oxidation of its amino group. The potential at which this peak occurs and its intensity would be dependent on experimental conditions such as the pH of the supporting electrolyte, the scan rate of the potential, and the nature of the working electrode.

Based on studies of similar compounds, the electrochemical oxidation of the amino group is often an irreversible process, meaning that the corresponding reduction peak on the reverse scan is either absent or significantly smaller. The peak potential would likely shift with pH, indicating the involvement of protons in the electrode reaction. An increase in the peak current with an increasing scan rate is also anticipated, which can be used to determine whether the process is diffusion-controlled or adsorption-controlled.

Table 1: Expected Voltammetric Behavior of this compound based on Analogous Compounds

| Parameter | Expected Observation | Significance |

| Oxidation Peak | Present in the anodic scan | Indicates the oxidation of the amino group. |

| Reduction Peak | Likely absent or small in the cathodic scan | Suggests an irreversible or quasi-reversible electrochemical process. |

| Effect of pH | Peak potential shifts with changing pH | Indicates the involvement of protons in the oxidation reaction. |

| Effect of Scan Rate | Peak current increases with increasing scan rate | Provides information on the kinetics of the electrode process (diffusion vs. adsorption). |

This table is predictive and based on the reported behavior of structurally similar compounds.

Fabrication of Modified Electrodes for Analyte Detection

A significant application of electroactive compounds like this compound in analytical chemistry is in the fabrication of chemically modified electrodes (CMEs). By immobilizing a modifier on the surface of a standard electrode (such as glassy carbon, gold, or platinum), it is possible to enhance its performance for the detection of a specific analyte. The modifier can catalyze the electrochemical reaction of the analyte, prevent fouling of the electrode surface, and improve selectivity.

One common method for modifying an electrode is through electropolymerization. By repeatedly cycling the potential of the working electrode in a solution containing the monomer (in this case, this compound), a thin, stable polymer film can be deposited on the electrode surface. The resulting poly(this compound) modified electrode would possess a high surface area and a large number of active sites.

For instance, research on poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified glassy carbon electrodes has demonstrated their excellent electrocatalytic activity towards the oxidation of various analytes, including pharmaceuticals. It is plausible that a poly(this compound) modified electrode could be similarly employed for the sensitive and selective determination of a range of electroactive species.

The fabrication process would typically involve the following steps:

Polishing the bare electrode: To ensure a clean and reproducible surface.

Electropolymerization: Cycling the potential in a solution of this compound in a suitable supporting electrolyte.

Conditioning the modified electrode: Stabilizing the polymer film by cycling the potential in a monomer-free solution.

Once fabricated, the performance of the modified electrode for the detection of a target analyte would be evaluated using techniques such as cyclic voltammetry, differential pulse voltammetry (DPV), or square wave voltammetry (SWV). These techniques offer high sensitivity and are well-suited for quantitative analysis. The modified electrode could potentially be used to detect a variety of analytes, including but not limited to, neurotransmitters, antioxidants, and pharmaceutical compounds.

Table 2: Potential Analytes for a Poly(this compound) Modified Electrode

| Analyte Class | Specific Examples | Potential Application |

| Neurotransmitters | Dopamine, Epinephrine | Clinical diagnostics, neuroscience research |

| Antioxidants | Ascorbic acid, Uric acid | Food quality control, biomedical analysis |

| Pharmaceuticals | Amoxicillin, Paracetamol | Pharmaceutical quality control, therapeutic drug monitoring |

This table presents potential applications based on the successful use of electrodes modified with similar compounds.

Applications in Materials Science and Dye Chemistry

Role as a Precursor in Azo Dye Synthesis

7-Amino-1,3-naphthalenedisulfonic acid, also known as Amino-g-acid, serves as a crucial intermediate in the synthesis of a wide array of azo dyes. fishersci.co.uk Its chemical structure, featuring a reactive primary amino group (-NH₂) and two sulfonic acid (-SO₃H) groups on a naphthalene (B1677914) core, makes it a versatile building block in the dye manufacturing industry. taiyo-fc.co.jp

The synthesis of azo dyes is primarily characterized by a two-step process: diazotization followed by azo coupling. In this sequence, this compound typically acts as a coupling component. The process begins with the diazotization of a primary aromatic amine (the diazo component), where it is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This highly reactive diazonium salt is then ready to couple with an electron-rich molecule.

This is where this compound plays its part. The naphthalene ring system, activated by the electron-donating amino group, readily undergoes electrophilic substitution when reacted with the diazonium salt. The coupling reaction forms a stable azo bond (-N=N-), which links the two aromatic structures and creates the fundamental chromophore of the azo dye. The presence of the sulfonic acid groups enhances the water solubility of both the intermediate and the final dye, a critical property for dyeing processes. taiyo-fc.co.jp

Mechanisms of Coloration and Dyeing Properties

The vibrant colors characteristic of dyes derived from this compound arise from the formation of an extended conjugated system of pi electrons, which includes the naphthalene rings and the azo bridge. This chromophore is capable of absorbing light in the visible spectrum. The specific color observed is the complementary color of the light absorbed. The exact wavelength of maximum absorbance (λmax), and thus the color, can be fine-tuned by the chemical nature of the diazo component coupled with the Amino-g-acid.

The sulfonic acid groups are pivotal to the dyeing properties of the resulting molecules. These groups are strong acids and are typically present as sodium salts (-SO₃Na) to ensure high water solubility. taiyo-fc.co.jp This solubility is essential for the uniform application of the dye to a substrate in an aqueous dyebath.

Furthermore, the sulfonic acid groups provide the primary mechanism for binding the dye to certain fibers. For protein fibers like wool and silk, and for synthetic polyamides like nylon, which contain basic amino groups (-NH₂), the anionic sulfonate groups of the dye form strong ionic bonds with the protonated amino groups (-NH₃⁺) on the fiber. This electrostatic attraction is a key factor in the dye's affinity and substantivity to the fabric, leading to effective coloration.

Photostability and Colorfastness Research

The photostability and colorfastness of azo dyes are critical parameters for their commercial application, determining their resistance to fading upon exposure to light, washing, and other environmental factors. Research in this area is extensive for the azo class of dyes. The stability of a dye is influenced by the electronic properties of the entire molecule, including the structures of both the diazo and coupling components.

While specific, detailed research studies focusing exclusively on the photostability and colorfastness of dyes derived from this compound are not extensively detailed in publicly available literature, general principles of azo dye chemistry apply. The energy of the azo bond and the susceptibility of the aromatic rings to photo-oxidation are key factors. The introduction of certain functional groups can enhance stability, and this remains an active area of research and development in the dye industry to create more robust and long-lasting colorants.